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Compound of Interest

Compound Name: 1-Octyl-2-thiourea

Cat. No.: B086940

Thiourea derivatives are a cornerstone class of compounds in medicinal and materials
chemistry.[1][2] The core thiourea moiety, -NH-C(S)-NH-, serves as a versatile scaffold whose
biological and chemical properties can be finely tuned through the introduction of various
substituents.[2] These compounds are noted for a wide spectrum of biological activities,
including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5]

1-Octyl-2-thiourea (CsH20N2S, MW: 188.33 g/mol ) incorporates a lipophilic octyl chain, a
structural feature often exploited in drug design to enhance membrane permeability and
interaction with hydrophobic biological targets.[6][7] This guide presents a reliable and
accessible synthetic route from common starting materials and outlines the analytical
techniques required to unequivocally confirm its structure and purity.

Synthesis: From Primary Amine to Thiourea

The synthesis of 1-Octyl-2-thiourea is efficiently achieved through the nucleophilic addition of
octylamine to a suitable thiocyanate source. The method detailed here utilizes ammonium
thiocyanate, an inexpensive and readily available reagent, in an aqueous medium.

Reaction Principle and Mechanism

The core of this synthesis is the reaction between an amine and the thiocyanate ion (SCN™).
While various methods exist, the direct condensation of an amine with ammonium thiocyanate
provides a straightforward and effective route.[8] The reaction proceeds via the nucleophilic
attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the
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thiocyanate group. The presence of a mineral acid like HCI is crucial; it protonates the
octylamine to form the octylammonium salt, which then readily reacts.

The mechanism can be visualized as follows:

Step 1: Formation of Octylammonium Chloride

CH3(CH2)7NH2 (Octylamine) HCI

+ HCI

CH3(CH2)7NHs*CI~ (Octylammonium Chloride)

+ NH4SCN

Step 2: Nucleophilic Attack v

NH4SCN (Ammonium Thiocyanate) [Intermediate Adduct]

Step 3: Proton Transger & Product Formation

CH3(CHz2)7NHC(S)NH2 (1-Octyl-2-thiourea) NH4Cl

Vacuum Filter
(1solate Pure Product)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 1-Octyl-2-thiourea.
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Comprehensive Characterization: Validation of
Identity and Purity

Thorough characterization is non-negotiable for confirming the successful synthesis of the
target molecule. A combination of physical and spectroscopic methods provides orthogonal
data points that, when taken together, create an undeniable structural proof.

Physical Properties

e Appearance: Pure 1-Octyl-2-thiourea should be a white to off-white crystalline solid.

¢ Melting Point: A sharp melting point is a primary indicator of high purity. The literature value
for thiourea itself is in the range of 176-178 °C. [9][10]N-substituted thioureas have varied
melting points depending on the substituent. [11]The expected melting point for 1-Octyl-2-
thiourea should be determined experimentally and will serve as a benchmark for future
syntheses.

Spectroscopic Analysis

FT-IR Spectroscopy Protocol: A small amount of the dried product is mixed with spectroscopic
grade Potassium Bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is
recorded from 4000 to 400 cm~1.

o Interpretation: The FT-IR spectrum is used to confirm the presence of key functional groups.
[12] * ~3350-3150 cm~*: Broad peaks corresponding to the N-H stretching vibrations of the
primary and secondary amine groups.

o ~2925 & ~2855 cm~1: Sharp, strong absorptions from the C-H stretching of the octyl
chain's CHz and CHs groups.

o ~1620 cm~1: A strong band attributed to the N-H bending vibration (scissoring).
o ~1550 cm~1: C-N stretching vibration.

o ~1250 cm~1 & ~750 cm~1: Bands associated with the C=S (thiocarbonyl) stretching
vibration. The thiourea group has several characteristic bands, and these are prominent.
[3][13] NMR Spectroscopy Protocol: The sample (~10-20 mg) is dissolved in an
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appropriate deuterated solvent, such as deuterated chloroform (CDCIs) or dimethyl
sulfoxide (DMSO-ds), and transferred to an NMR tube.

e 1H NMR Interpretation: This spectrum provides a proton map of the molecule.

o 9§ ~7.5-8.5 ppm: Broad singlets, corresponding to the NH and NH:z protons. The exact shift
is solvent-dependent and these peaks may exchange with D20.

o & ~3.4 ppm: Atriplet or multiplet, corresponding to the two protons on the carbon adjacent
to the nitrogen (-CHz2-NH-).

o o ~1.6 ppm: A multiplet (quintet), corresponding to the protons on the second carbon of the
octyl chain (-CH2-CH2-NH-).

o 0 ~1.2-1.4 ppm: A broad, large multiplet representing the bulk of the methylene (CHz)
groups in the octyl chain.

o 0 ~0.9 ppm: Atriplet, corresponding to the terminal methyl (CHs) group protons.
e 13C NMR Interpretation: This spectrum confirms the carbon backbone.

o 0 ~183 ppm: The most characteristic signal, a downfield peak for the thiocarbonyl carbon
(C=S). [14] * d ~45 ppm: Signal for the carbon atom attached to the nitrogen (-CH2-NH-).

o 0 ~32-22 ppm: A series of peaks corresponding to the eight carbons of the octyl chain.
o O ~14 ppm: The upfield signal for the terminal methyl carbon (-CHs).

Mass Spectrometry Protocol: The sample is introduced into the mass spectrometer, typically
using Electrospray lonization (ESI) or another soft ionization technique to minimize
fragmentation and observe the molecular ion.

« Interpretation: This analysis confirms the molecular weight of the compound.

o Expected m/z: The primary peak of interest will be the molecular ion [M+H]* at m/z
189.34, corresponding to the protonated molecule (CoH20N2S + H*). [6][7]The isotopic
pattern for sulfur (3*S isotope) should also be observable.
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Analysis Technique Expected Result Purpose

, _ _ Sharp, consistent .
Physical Melting Point Purity Assessment
range

Appearance White crystalline solid Qualitative Check

Peaks at ~3300,
Vibrational FT-IR 2925, 1620, 1250 Functional Group ID

cm~?

Characteristic shifts
H-Framework

Resonance 1H NMR for NH, CHz, CHs )
Mapping
protons
C=S peak at ~183 C-Backbone
13C NMR ] ] ] )
ppm; aliphatic peaks Confirmation
[M+H]* peak at m/z Molecular Weight
Mass MS (ESI+) ] ]
189.34 Confirmation

Critical Safety and Handling Protocols

Adherence to strict safety protocols is mandatory. A thorough risk assessment should be
conducted before beginning any experimental work.

o Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical
splash goggles.

o Engineering Controls: All manipulations, especially those involving concentrated HCI and
octylamine, must be performed in a certified chemical fume hood to prevent inhalation of
corrosive and volatile fumes.

e Chemical Hazards:

o Octylamine: Flammable and corrosive. Avoid contact with skin and eyes.
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o Ammonium Thiocyanate: Harmful if swallowed or inhaled. [15]Contact with acids liberates
highly toxic hydrogen cyanide gas. Ensure the reaction is performed away from strong
acids other than the one used in the protocol.

o Thiourea Derivatives: Thiourea itself is classified as a substance suspected of causing
cancer and damaging fertility. [L6]While the toxicology of 1-octyl-2-thiourea is not fully
established, it should be handled with care as a potentially hazardous substance.

» Waste Disposal: All chemical waste must be disposed of in accordance with institutional and
local environmental regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://dergipark.org.tr/tr/download/article-file/2212274
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10215470/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/645bdb95a32ceeff2d6c5429/original/thiourea-catalysts-for-synthesis-of-active-pharmaceutical-ingredients.pdf
https://www.scbt.com/es/p/1-octyl-2-thiourea-13281-03-3
https://www.scbt.com/ko/p/1-octyl-2-thiourea-13281-03-3
https://www.researchgate.net/figure/Reaction-condensation-of-amines-1a-j-with-ammonium-thiocyanate-2-for-preparation-of_tbl1_360518496
https://pubchem.ncbi.nlm.nih.gov/compound/Thiourea
https://www.ncbi.nlm.nih.gov/books/NBK590922/table/thiourea_t01/?report=objectonly
https://www.ncbi.nlm.nih.gov/books/NBK590922/table/thiourea_t01/?report=objectonly
https://www.researchgate.net/figure/Structure-yield-and-melting-point-of-novel-thioureas-10-and-11_tbl1_313815935
https://www.jetir.org/papers/JETIR2508470.pdf
https://www.researchgate.net/figure/FTIR-spectrum-of-thiourea_fig2_257615221
https://www.mdpi.com/1420-3049/29/6/1319
https://www.dcfinechemicals.com/catalogo/Hojas%20de%20seguridad%20(EN)/122800-SDS-EN.pdf
https://www.chemos.de/import/data/msds/GB_en/62-56-6-A0000502-GB-en.pdf
https://www.benchchem.com/product/b086940#synthesis-and-characterization-of-1-octyl-2-thiourea
https://www.benchchem.com/product/b086940#synthesis-and-characterization-of-1-octyl-2-thiourea
https://www.benchchem.com/product/b086940#synthesis-and-characterization-of-1-octyl-2-thiourea
https://www.benchchem.com/product/b086940#synthesis-and-characterization-of-1-octyl-2-thiourea
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086940?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

